molecular formula C12H18O4 B2488182 (3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan CAS No. 103536-97-6

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

Cat. No. B2488182
CAS RN: 103536-97-6
M. Wt: 226.272
InChI Key: VPRMGOPLYBDBLB-DDHJBXDOSA-N
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Description

Hexahydrofurofuran derivatives, including the specified configuration, are important in synthetic organic chemistry due to their potential as key intermediates in the synthesis of complex molecules, including pharmaceuticals. Their unique structural features allow for diverse chemical reactivity and applications in stereoselective synthesis.

Synthesis Analysis

The synthesis of hexahydrofurofuran derivatives often involves stereoselective methods to achieve the desired configuration. For instance, Ghosh et al. (2006) reported a stereoselective anti-Aldol route to a closely related derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, highlighting the importance of achieving high enantiomeric excess through ester-derived titanium enolate based anti-Aldol reactions (Ghosh, Li, & Perali, 2006).

Molecular Structure Analysis

The molecular structure of hexahydrofurofuran derivatives is characterized by the presence of multiple stereocenters, which significantly influence their chemical reactivity and physical properties. The precise arrangement of atoms within these molecules is critical for their function, especially in applications requiring high stereochemical control.

Chemical Reactions and Properties

Hexahydrofurofuran derivatives undergo a variety of chemical reactions, leveraging their functional groups for further transformations. These reactions include, but are not limited to, photochemical additions, hydrogenations, and cycloadditions, as demonstrated in the synthesis of related compounds for HIV protease inhibitors (Ghosh, Leshchenko, & Noetzel, 2004).

Scientific Research Applications

HIV Protease Inhibitors

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a variant of the compound , is a crucial component in several HIV protease inhibitors, including the highly important drug darunavir. Studies demonstrate its synthesis and application in creating effective treatments for HIV/AIDS. Notably, a stereoselective synthesis method with high enantiomeric excess (>99%) has been developed for this compound, highlighting its significance in antiviral therapies (Ghosh, Li, & Perali, 2006). Additionally, an asymmetric one-pot synthesis approach for this compound has been developed, emphasizing its role in the production of HIV protease inhibitors (Sevenich et al., 2017).

Maxillofacial Reconstruction

In the field of maxillofacial reconstruction, a specific derivative of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan has been synthesized for potential application. This polymer, ideal for bone repair due to its mechanical stability and biocompatibility, can be 3D printed for reconstructing complex craniofacial defects (Owji et al., 2020).

Biomass Conversion

The compound's derivatives have been studied in the context of biomass conversion, where furanic compounds like 2,5-bis(hydroxymethyl)furan (derived from hexahydrofuro[2,3-b]furan) play a significant role in the synthesis of biobased polymers and fuels. These studies explore the catalytic reduction of biomass-derived furanic compounds, aiming to develop sustainable and efficient methods for producing valuable chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).

Mechanism of Action

Target of Action

It is known that the compound is a functionalized fused bis-tetrahydrofuran , which suggests it may interact with biological targets that have affinity for this class of compounds.

Mode of Action

The compound is a functionalized fused bis-tetrahydrofuran , and its interaction with its targets could involve the allyloxy groups and the tetrahydrofuran rings

properties

IUPAC Name

(3R,3aR,6R,6aR)-3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2/t9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRMGOPLYBDBLB-DDHJBXDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1COC2C1OCC2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan

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